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molecular formula C9H11Cl2NO2 B1428430 Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride CAS No. 90942-47-5

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Cat. No. B1428430
M. Wt: 236.09 g/mol
InChI Key: RVCZOTOWWCOGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006257B2

Procedure details

A solution of methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-chlorobenzoate (100 mg, 0.334 mmol) in EtOAc saturated with HCl (1 mL) was stirred at rt for 2 h. The reaction mixture was concentrated and was triturated with pentane to afford 80 mg of the title product. 1H NMR (300 MHz, DMSO d6): δ 8.20 (br s, 3H), 7.95 (s, 1H), 7.67 (s, 2H), 4.00 (s, 2H), 3.88 (s, 3H).
Name
methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-chlorobenzoate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([Cl:20])=[C:14]([CH:19]=1)[C:15]([O:17][CH3:18])=[O:16])=O)(C)(C)C.Cl>CCOC(C)=O>[ClH:20].[NH2:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([Cl:20])=[C:14]([CH:19]=1)[C:15]([O:17][CH3:18])=[O:16] |f:3.4|

Inputs

Step One
Name
methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-chlorobenzoate
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC=1C=CC(=C(C(=O)OC)C1)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
was triturated with pentane

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC=1C=CC(=C(C(=O)OC)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: CALCULATEDPERCENTYIELD 202.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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